molecular formula C13H15NO2 B2875907 1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 1087611-47-9

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B2875907
CAS No.: 1087611-47-9
M. Wt: 217.268
InChI Key: GPEQHJSLTKAIIU-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring attached to a pyrrole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure, which includes a furan moiety and a pyrrole moiety, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as furfural or furfuryl alcohol, under acidic or basic conditions.

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.

    Coupling of Furan and Pyrrole Rings: The furan and pyrrole rings are coupled through a Friedel-Crafts alkylation reaction, where the furan ring is alkylated with a suitable pyrrole derivative.

    Introduction of the Aldehyde Group: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Formylating Agents: DMF, POCl3.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Material Science: The compound can be used in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: It is used in studying the interactions of heterocyclic compounds with biological targets, aiding in the understanding of their mechanisms of action.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and 5-hydroxymethylfurfural share the furan ring structure and exhibit similar reactivity.

    Pyrrole Derivatives: Compounds such as pyrrole-2-carboxaldehyde and 2,5-dimethylpyrrole share the pyrrole ring structure.

Uniqueness

1-(furan-2-ylmethyl)-2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is unique due to the combination of both furan and pyrrole rings in its structure, along with the presence of multiple methyl groups and an aldehyde functional group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-2,4,5-trimethylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-9-10(2)14(11(3)13(9)8-15)7-12-5-4-6-16-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEQHJSLTKAIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C=O)C)CC2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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